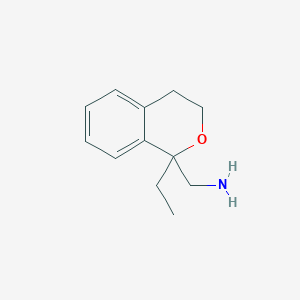

(1-Ethylisochroman-1-yl)methanamine

Description

Historical Context and Significance of Isochroman (B46142) Ring Systems in Organic Chemistry

The isochroman scaffold, a bicyclic ether, is a privileged structure in medicinal chemistry and natural product synthesis. bldpharm.comgoogle.com This structural motif is present in a variety of biologically active compounds, showcasing a broad range of therapeutic applications. bldpharm.comgoogle.com Historically, the interest in isochroman derivatives has been fueled by their presence in natural sources and their potential to modulate biological pathways. google.com Researchers have been drawn to the isochroman ring system due to its rigid conformational structure, which allows for the precise spatial orientation of substituents, a key factor in designing molecules with specific biological targets.

Evolution of Amine Synthesis Methodologies Relevant to Complex Heterocycles

The synthesis of amines, particularly primary amines, within complex heterocyclic frameworks is a cornerstone of medicinal chemistry. Methodologies have evolved from classical approaches, such as the Gabriel synthesis and reduction of nitriles or amides, to more sophisticated modern techniques. These include catalytic reductive amination, hydroamination, and various C-N bond-forming cross-coupling reactions. The development of stereoselective methods has been particularly crucial for the synthesis of chiral amines, which are often essential for desired biological activity. For complex heterocycles like isochromans, the introduction of an amine functionality requires robust and chemoselective methods that are compatible with the existing ring system.

Structural Features and Nomenclature of (1-Ethylisochroman-1-yl)methanamine in a Research Context

This compound is a specific derivative of the isochroman family. Its systematic IUPAC name is (1-ethyl-3,4-dihydro-1H-isochromen-1-yl)methanamine. The core of the molecule is the isochroman ring system, which consists of a fused benzene (B151609) ring and a dihydropyran ring.

Key structural features include:

A quaternary carbon at the 1-position of the isochroman ring.

An ethyl group and a methanamine (-CH2NH2) group attached to this quaternary carbon.

This substitution pattern is significant as the 1-position is often a key site for derivatization in the development of new therapeutic agents. The presence of a primary amine group provides a handle for further chemical modifications and can play a crucial role in the molecule's physicochemical properties and biological interactions.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| CAS Number | 802031-12-5 |

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| Synonyms | (1-ethyl-3,4-dihydro-1H-isochromen-1-yl)methanamine |

| Classification | Aliphatic primary amine, Building Block |

Overview of Current Academic Research Trends in Substituted Isochroman Chemistry

Current research on substituted isochromans is vibrant and multifaceted. A significant trend involves the synthesis of novel isochroman derivatives and the evaluation of their biological activities. Areas of particular interest include:

Anticancer Agents: Exploring the cytotoxicity of isochroman derivatives against various cancer cell lines.

Antimicrobial Agents: Investigating their potential to combat bacterial and fungal infections.

Central Nervous System (CNS) Agents: Studying their effects on neurological targets.

Antioxidants: Assessing their capacity to neutralize harmful free radicals. google.com

Antihypertensive Agents: Designing isochroman-based molecules to lower blood pressure.

The development of efficient and stereoselective synthetic methods to access diverse isochroman scaffolds remains a key focus. The oxa-Pictet-Spengler reaction is a prominent method for constructing the isochroman ring system. google.com Furthermore, there is a growing interest in the structure-activity relationship (SAR) studies of isochroman derivatives to understand how different substituents influence their biological effects.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(1-ethyl-3,4-dihydroisochromen-1-yl)methanamine |

InChI |

InChI=1S/C12H17NO/c1-2-12(9-13)11-6-4-3-5-10(11)7-8-14-12/h3-6H,2,7-9,13H2,1H3 |

InChI Key |

RBFODLJQOZFKJW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C2=CC=CC=C2CCO1)CN |

Origin of Product |

United States |

Stereochemical Control and Asymmetric Synthesis of 1 Ethylisochroman 1 Yl Methanamine Analogs

Enantioselective Synthesis Strategies for Chiral Isochromans

The creation of isochroman (B46142) analogs in an enantiomerically pure form is crucial for their application in fields such as medicinal chemistry. Several key strategies have emerged to control the stereochemistry at the C1 position.

Chiral Catalyst Development for Oxa-Pictet-Spengler Reactions

The oxa-Pictet-Spengler reaction is a powerful tool for the synthesis of the isochroman core. It involves the cyclization of a β-arylethanol with an aldehyde or ketone. To achieve enantioselectivity, chiral catalysts are employed to control the facial selectivity of the cyclization.

Chiral Brønsted acids, particularly chiral phosphoric acids and their derivatives, have been investigated for this purpose. More recently, co-catalyst systems, such as the combination of a chiral thiourea (B124793) and a simple carboxylic acid like benzoic acid, have shown remarkable success in promoting enantioselective Pictet-Spengler reactions. nih.govnih.gov These systems are believed to function through a network of hydrogen bonds that organize the transition state, leading to high levels of stereoinduction. nih.govnih.gov Kinetic and computational studies suggest that the rate- and enantioselectivity-determining step is the rearomatization of the pentahydro-β-carbolinium ion intermediate (in the aza-variant) by a chiral thiourea-carboxylate complex. nih.gov This principle is extended to the oxa-variant for isochroman synthesis. The thiourea catalyst acts by binding to anions and stabilizing intermediates and transition states throughout the reaction pathway. nih.gov

For the synthesis of analogs of (1-Ethylisochroman-1-yl)methanamine, this would involve the reaction of a suitable 2-arylpropanol with a protected amino-acetaldehyde derivative in the presence of a chiral catalyst system. The development of catalysts that can accommodate the steric bulk of the ethyl group and the functionalized aldehyde is an area of ongoing research.

Table 1: Performance of Chiral Thiourea Co-catalysts in Asymmetric Pictet-Spengler Type Reactions Note: This table represents data for analogous aza-Pictet-Spengler reactions, the principles of which are applicable to the oxa-variant for isochroman synthesis.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Chiral Thiourea / Benzoic Acid | Tryptamine derivatives + Aldehydes | High | nih.gov |

| (R,R)-Thiourea / Benzoic Acid | Tryptamine + Aliphatic Aldehyde | High | nih.gov |

This is an interactive table. The data is illustrative of the catalytic system's potential.

Organocatalytic Approaches to Asymmetric Isochroman Synthesis

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of metals. nih.govrsc.org For the construction of 1,1-disubstituted isochromans, a key strategy involves the intramolecular oxa-Michael (IOM) reaction. nih.gov

In a notable example, cinchona alkaloid-based chiral amino-squaramide catalysts have been used to effect the asymmetric construction of an oxa-quaternary stereocenter. nih.gov This was achieved through an IOM reaction of β-substituted ortho-hydroxymethyl chalcones to form 1,1-disubstituted-1,3-dihydroisobenzofurans, a related structure to isochromans. This methodology demonstrated excellent yields (up to 95%) and enantioselectivities (up to 98% ee). nih.gov The stereospecificity of the reaction was high, with the (E)- and (Z)-isomers of the starting material leading to the (S)- and (R)-enantiomers of the product, respectively. nih.gov This approach could be adapted for the synthesis of this compound analogs by designing a substrate with the appropriate ethyl and protected aminomethyl precursor groups.

Another organocatalytic approach involves the domino oxa-Michael-nitro-Michael reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, catalyzed by squaramides, to produce highly substituted chiral chromans with excellent enantioselectivities. researchgate.net While producing chromans, the principles of controlling stereochemistry in such cascade reactions are relevant to isochroman synthesis.

Asymmetric C-H Insertion Methodologies

The direct functionalization of C-H bonds is a highly atom-economical strategy. Asymmetric C-H insertion reactions catalyzed by chiral transition metal complexes or, more recently, by organocatalysts, have been developed for the synthesis of chiral heterocycles.

For the synthesis of isochromans, rhodium-catalyzed C-H insertion reactions have been reported. However, a significant breakthrough has been the use of organocatalysts for enantioselective C-H insertion. For instance, the discovery of highly enantioselective vinyl carbocation C-H insertion reactions enabled by imidodiphosphorimidate (IDPi) organocatalysts provides a metal-free platform for C(sp³)–H functionalization. nih.govescholarship.org In this methodology, a vinyl tosylate can be ionized by the chiral acid catalyst to form a vinyl cation confined within the chiral counteranion. This ion pair then undergoes an enantiodetermining C-H insertion step. escholarship.org This approach has been shown to be compatible with a range of functional groups. nih.gov The synthesis of a this compound analog would require a substrate designed to undergo an intramolecular C-H insertion at the benzylic position of the ethyl group precursor.

Chiral Resolution Techniques for Isochroman Derivatives

When a racemic mixture of an isochroman derivative is produced, chiral resolution can be employed to separate the enantiomers. This is a classical yet effective method for obtaining optically active compounds. wikipedia.org

The most common method is the crystallization of diastereomeric salts. wikipedia.org For an amine-containing compound like this compound, this would involve reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these salts often exhibit different solubilities, allowing for their separation by fractional crystallization. wikipedia.org The desired enantiomer of the amine can then be recovered by treating the separated diastereomeric salt with a base.

Another powerful technique is chiral chromatography. nih.gov This involves using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and thus their separation. Various CSPs are commercially available, often based on polysaccharides or cyclodextrins. nih.gov For analytical purposes, chiral chromatography is also essential for determining the enantiomeric purity of a sample. nih.gov

Diastereoselective Synthesis of Substituted Isochromans

When an isochroman derivative contains more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. The synthesis of substituted isochromans often results in the formation of diastereomers.

Diastereoselective synthesis can be achieved by utilizing a substrate that already contains a chiral center, which then directs the stereochemical outcome of the subsequent cyclization. For example, in an oxa-Pictet-Spengler reaction, if the β-arylethanol starting material is enantiomerically pure, it can induce diastereoselectivity during the formation of a new stereocenter at the C1 position.

Furthermore, reactions like the intramolecular Mizoroki-Heck annulation have been used to synthesize spiroindolines with high diastereoselectivity (>98%), demonstrating the power of metal-catalyzed cyclizations in controlling relative stereochemistry. nih.govdiva-portal.org While not a direct synthesis of isochromans, the principles of achieving high diastereocontrol in intramolecular cyclizations are transferable. In the context of this compound analogs with additional substituents on the aromatic ring or the ethyl chain, the choice of catalyst and reaction conditions can be tuned to favor the formation of one diastereomer over the other.

Stereochemical Purity Assessment Methodologies in Research

The determination of the stereochemical purity (both enantiomeric and diastereomeric purity) of synthesized compounds is a critical aspect of stereoselective synthesis.

Enantiomeric excess (ee) is most commonly determined by chiral HPLC or chiral GC, as mentioned in the context of chiral resolution. By separating the enantiomers, the relative peak areas can be used to quantify the amount of each enantiomer present.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Using chiral shift reagents or chiral solvating agents, the NMR signals of the enantiomers can be differentiated. The integration of these distinct signals allows for the determination of the enantiomeric ratio.

For diastereomers, standard NMR spectroscopy is usually sufficient for determining the diastereomeric ratio (dr), as diastereomers have different physical properties and thus distinct NMR spectra. The integration of characteristic signals for each diastereomer provides their relative amounts.

Table 2: Common Methods for Stereochemical Purity Assessment

| Method | Purity Assessed | Principle | Reference |

| Chiral HPLC/GC | Enantiomeric Excess | Differential interaction with a chiral stationary phase. | nih.gov |

| NMR with Chiral Additives | Enantiomeric Excess | Formation of transient diastereomeric complexes that have distinct NMR signals. | |

| Standard NMR | Diastereomeric Ratio | Diastereomers are distinct compounds with different NMR spectra. | |

| Polarimetry | Optical Purity | Measurement of the rotation of plane-polarized light. |

This is an interactive table summarizing common analytical techniques.

Impact of Steric and Electronic Factors on Stereoselectivity

The stereochemical outcome of synthetic routes leading to 1,1-disubstituted isochromans, such as this compound, is profoundly influenced by both steric and electronic effects. These factors govern the facial selectivity of nucleophilic additions to prochiral intermediates or the diastereoselectivity of cyclization reactions.

Steric Factors:

Research into the diastereoselective synthesis of related substituted isochromans has provided valuable insights into the impact of steric bulk. For example, in rhodium-catalyzed C-H insertion reactions to form isochromans, the substitution pattern at the carbon atom undergoing insertion significantly affects the reaction's efficiency. escholarship.org A clear trend of decreasing yield is observed when moving from a carbon with two alkyl substituents to one with a single alkyl substituent. escholarship.org This suggests a preference for insertion into more sterically crowded environments, which can be rationalized by the stabilization of the transition state.

To illustrate the impact of steric factors on the synthesis of substituted isochromans, the following table summarizes the yields of isochroman formation based on the substitution at the C-H insertion site, as reported in studies on analogous systems.

| Entry | Substrate Type (at insertion site) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Two alkyl substituents | Isochroman 15a | 95 | >20:1 |

| 2 | Two alkyl substituents | Isochroman 15b | 93 | >20:1 |

| 3 | Two alkyl substituents | Isochroman 15c | 96 | >20:1 |

| 4 | One alkyl substituent | Isochroman 15d | 62 | >20:1 |

| 5 | One alkyl substituent | Isochroman 15e | 54 | >20:1 |

| Data adapted from studies on the diastereoselective synthesis of substituted isochromans via Rh-catalyzed C-H insertion. escholarship.org The specific structures of isochromans 15a-e are as detailed in the source literature. |

The data clearly demonstrates that while excellent diastereoselectivity is maintained, the steric environment at the reaction center has a pronounced effect on the chemical yield. This principle would be directly applicable to the synthesis of this compound, where the creation of the C1-quaternary center would be highly sensitive to the steric demands of the ethyl and protected aminomethyl groups.

Electronic Factors:

Beyond simple steric repulsion, electronic effects also exert significant control over stereoselectivity. researchgate.net The electronic nature of substituents can influence the stability of transition states and intermediates, thereby favoring one stereochemical pathway over another. In the synthesis of this compound analogs, the protecting group on the nitrogen atom of the methanamine moiety can have a substantial electronic impact.

For example, an electron-withdrawing protecting group, such as a tosyl or a carbamate (B1207046) group, can alter the nucleophilicity and steric profile of the aminomethyl fragment. Furthermore, in reactions proceeding through oxocarbenium ion intermediates, the presence of heteroatom substituents can lead to unexpected stereochemical outcomes due to stabilizing electrostatic interactions. researchgate.net Research on nucleophilic additions to six-membered ring oxocarbenium ions has shown that alkoxy substituents can favor a pseudoaxial orientation, contrary to what would be predicted based on steric effects alone, due to favorable electrostatic attraction between the cationic carbon and the heteroatom. researchgate.net

In the context of synthesizing the target molecule, the interplay between the electron-donating character of the isochroman's aryl ring and any activating groups, and the electronic properties of the substituents at C1, would be critical. The choice of catalyst, particularly in asymmetric syntheses, is also paramount, as chiral ligands can create a specific electronic environment around the metal center that dictates the facial selectivity of the reaction. rsc.org

Mechanistic Investigations and Theoretical Studies of 1 Ethylisochroman 1 Yl Methanamine Reactions

Elucidation of Reaction Mechanisms in Isochroman (B46142) Synthesis

The synthesis of the isochroman core, a privileged structural motif found in numerous natural products and pharmaceutical compounds, can be achieved through various reaction pathways. The elucidation of these mechanisms is crucial for optimizing reaction conditions and achieving desired stereoselectivity.

One of the most direct methods for preparing isochromans is the oxa-Pictet-Spengler reaction , which involves the cyclization of β-phenylethanols with aldehydes or their surrogates. The mechanism is particularly efficient with benzaldehyde (B42025) derivatives, which generate relatively stable oxonium intermediates. A variant of this reaction utilizes epoxides as aldehyde precursors, which, facilitated by hexafluoroisopropanol (HFIP), generate unstable aldehydes in situ that readily react with phenyl ethanols.

Another significant approach is the intramolecular C–H insertion of rhodium carbenes. The use of donor/donor carbenes is advantageous as it prevents the formation of Stevens rearrangement products, a common side reaction with other carbene types. This method has been successfully used to synthesize a variety of isochroman substrates in good yields and with excellent stereoselectivity.

Cascade reactions, also known as domino reactions, offer an efficient route to complex isochroman structures. For instance, an asymmetric synthesis of isochromanone derivatives has been developed through a Z-selective-1,3-OH insertion/aldol (B89426) cyclization cascade involving carboxylic oxonium ylides. Similarly, a biomimetic cascade reaction involving a gold(I)/chiral scandium(III) bimetallic catalytic system has been used to synthesize tetracyclic isochromans via an in-situ generated isochromene and ortho-quinone methide (o-QM).

Other notable mechanisms in isochroman synthesis include:

Intramolecular nucleophilic substitution of alkyl fluorides with oxygen nucleophiles.

Electrochemical cross-dehydrogenative coupling between isochromans and unactivated ketones.

Transition-metal-free coupling of triorganoindium reagents with isochroman acetals.

Oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives.

Photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with alkenes.

The choice of mechanism is often dictated by the desired substitution pattern on the isochroman ring and the available starting materials. Understanding these varied mechanisms allows for the rational design of synthetic routes to target specific isochroman derivatives like (1-Ethylisochroman-1-yl)methanamine.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for gaining a deeper understanding of the reaction dynamics, thermodynamics, and structural properties of isochroman systems. These theoretical approaches complement experimental findings and provide insights that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) has emerged as a powerful method for investigating the reaction pathways of complex organic transformations, including the synthesis of isochromans. DFT calculations can be used to determine the geometries of reactants, intermediates, transition states, and products, as well as their relative energies. This information allows for the construction of a detailed energy profile for a given reaction, which can help to rationalize the observed product distribution and stereoselectivity.

For example, DFT studies have been employed to support a concerted, free ylide Stevens rearrangement mechanism in certain isochroman syntheses, suggesting that the metal catalyst is not essential in the rearrangement step. In the context of asymmetric hydrogenation of isochromenylium (B1241065) derivatives, DFT calculations have been used to rationalize the chiral induction observed.

The general approach for using DFT to study reaction pathways involves:

Geometry Optimization: Finding the lowest energy structure for all species involved in the reaction.

Frequency Calculation: Confirming that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Energy Calculation: Determining the electronic energy, and often the Gibbs free energy, of each species.

Reaction Pathway Mapping: Connecting the reactants, transition states, and products to construct a complete energy profile.

These calculations can be computationally intensive but provide invaluable insights into the feasibility of a proposed mechanism.

The transition state is a fleeting, high-energy configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to occur. Transition state analysis is a key component of mechanistic studies, as the structure and energy of the transition state determine the rate and selectivity of a reaction.

Computational methods, particularly DFT, are used to locate and characterize transition state structures. By analyzing the geometry of a transition state, researchers can understand the key interactions that stabilize or destabilize it, thus

Chemical Transformations and Derivatization of 1 Ethylisochroman 1 Yl Methanamine

Reactions Involving the Amine Functional Group

The primary amine group in (1-Ethylisochroman-1-yl)methanamine is a key site for nucleophilic reactions, allowing for the introduction of a diverse array of functional groups.

Acylation and Sulfonylation

The primary amine readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.

For instance, the reaction of this compound with acetyl chloride in the presence of a tertiary amine base like triethylamine (B128534) would be expected to produce N-((1-ethylisochroman-1-yl)methyl)acetamide. The general scheme for these transformations is depicted below.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Name |

|---|---|

| Acetyl chloride | N-((1-ethylisochroman-1-yl)methyl)acetamide |

| Benzoyl chloride | N-((1-ethylisochroman-1-yl)methyl)benzamide |

Alkylation and Reductive Alkylation

Direct alkylation of the primary amine with alkyl halides can be challenging to control and often leads to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation. chemguide.co.uk

A more controlled method for introducing alkyl groups is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with a ketone or aldehyde, followed by in-situ reduction with a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method provides a more selective route to the desired secondary or tertiary amines.

Table 2: Hypothetical Products of Reductive Alkylation

| Carbonyl Compound | Reducing Agent | Expected Product Name |

|---|---|---|

| Acetone | Sodium triacetoxyborohydride | N-((1-ethylisochroman-1-yl)methyl)propan-2-amine |

Amide and Urethane Formation

Beyond simple acylation, the amine group can participate in coupling reactions with carboxylic acids, typically mediated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form amides. This approach is common in peptide synthesis and allows for the formation of a stable amide bond under mild conditions.

Furthermore, the reaction of this compound with isocyanates or chloroformates provides a straightforward route to ureas and carbamates (urethanes), respectively. For example, reacting the parent amine with phenyl isocyanate would yield the corresponding phenylurea derivative.

Functionalization of the Isochroman (B46142) Ring System

The benzene (B151609) moiety of the isochroman ring is amenable to functionalization through various aromatic substitution and coupling reactions, offering another avenue for structural modification.

Electrophilic Aromatic Substitution on the Benzene Moiety

Electrophilic aromatic substitution (EAS) reactions allow for the introduction of various substituents onto the aromatic ring. byjus.comnumberanalytics.com The ether oxygen and the alkyl substituent on the isochroman ring are generally considered ortho-, para-directing and activating groups. numberanalytics.com However, the precise regioselectivity of EAS reactions on this specific heterocyclic system would need to be determined empirically, as steric hindrance from the quaternary center could influence the substitution pattern.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. byjus.com

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride/alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Table 3: Potential Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Potential Product (Isomer Mixture Possible) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (1-Ethyl-6-nitroisochroman-1-yl)methanamine |

| Bromination | Br₂, FeBr₃ | (6-Bromo-1-ethylisochroman-1-yl)methanamine |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

To utilize palladium-catalyzed cross-coupling reactions, the isochroman ring must first be functionalized with a suitable group, typically a halide (e.g., bromide, iodide) or a triflate. libretexts.orgwikipedia.org This can be achieved through electrophilic halogenation as described above. Once the halogenated derivative is obtained, it can serve as a substrate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netlibretexts.org

Suzuki Coupling: The reaction of an aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound. libretexts.orgsigmaaldrich.com

Heck Coupling: The reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. sigmaaldrich.com

These reactions offer a modular approach to introduce complex molecular fragments onto the isochroman core, significantly expanding the accessible chemical space for this compound. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and reductive elimination. libretexts.org

Table 4: Illustrative Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

| Starting Material | Coupling Partner | Reaction Type | Potential Product |

|---|---|---|---|

| (6-Bromo-1-ethylisochroman-1-yl)methanamine | Phenylboronic acid | Suzuki Coupling | (1-Ethyl-6-phenylisochroman-1-yl)methanamine |

Oxidation and Reduction Chemistry of the Isochroman Ring

The isochroman ring of this compound possesses distinct sites susceptible to oxidation and reduction, which can be exploited to modify the core scaffold. The reactivity is largely governed by the presence of the benzylic ether oxygen and the benzylic C1 and C4 positions.

Oxidation: The isochroman ring is generally stable to mild oxidizing agents. However, stronger oxidation conditions can lead to cleavage of the heterocyclic ring. The benzylic ether linkage is a potential site for oxidative cleavage. For instance, treatment with strong oxidants could potentially lead to the formation of a keto-acid derivative through ring opening. Furthermore, oxidation of the methylene (B1212753) group at the C4 position to a carbonyl group would yield the corresponding isochroman-4-one (B1313559) derivative.

Reduction: The isochroman ring in this compound is already in a reduced (saturated) state. Therefore, reduction of the core isochroman ring itself is not a common transformation. However, should derivatives be prepared that introduce unsaturation or reducible functional groups onto the aromatic or heterocyclic ring, these could be targeted by various reducing agents. For example, if an isochromenone derivative were synthesized, the carbonyl group and the double bond could be selectively or fully reduced using hydride reagents or catalytic hydrogenation.

A summary of potential oxidation and reduction reactions on a conceptual isochroman scaffold is presented below.

| Transformation | Reagents and Conditions | Product Type |

| Oxidation of C4-methylene | CrO₃, Jones reagent | Isochroman-4-one |

| Oxidative Cleavage of Ether | Strong oxidants (e.g., RuO₄) | Dicarboxylic acid derivative |

| Reduction of Isochromenone | NaBH₄, LiAlH₄ | Isochromanol |

| Catalytic Hydrogenation | H₂, Pd/C | Fully saturated ring system |

Synthetic Utility as a Chiral Building Block

This compound possesses a stereogenic center at the C1 position, where the ethyl group and the aminomethyl group are attached. This inherent chirality makes it a valuable building block for asymmetric synthesis. The resolution of the racemic mixture into its constituent enantiomers, or the asymmetric synthesis of one enantiomer, provides access to chiral synthons that can be used to introduce stereochemical control in the synthesis of more complex molecules.

The chiral primary amine is a particularly useful handle for diastereoselective reactions. For instance, acylation with a chiral carboxylic acid would lead to the formation of diastereomeric amides, which could potentially be separated. More significantly, the chiral amine can be used as a chiral auxiliary or as a key component in the synthesis of chiral ligands for asymmetric catalysis. Research on related chiral amines, such as those derived from adamantane, has demonstrated their utility in catalyzing stereoselective reactions like Michael additions and aldol (B89426) reactions. researchgate.net

The strategic placement of the chiral center adjacent to the isochroman ring system allows for the transfer of stereochemical information to reactions occurring at other positions of the molecule or in intermolecular transformations.

Preparation of Advanced Intermediates and Scaffold Diversification

The primary amino group of this compound is a versatile functional group for the preparation of a wide range of advanced intermediates and for the diversification of the molecular scaffold. Standard transformations of primary amines can be readily applied to generate a library of derivatives.

N-Alkylation and N-Acylation: The amine can be mono- or di-alkylated using various alkyl halides or through reductive amination with aldehydes and ketones. Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields a diverse set of amides. These reactions allow for the introduction of a wide variety of substituents, modulating the lipophilicity, steric bulk, and electronic properties of the molecule.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to a range of urea and thiourea derivatives, which are common motifs in biologically active compounds.

Sulfonamide Synthesis: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides, another important functional group in medicinal chemistry.

Schiff Base Formation and Reductive Amination: Condensation with aldehydes and ketones forms Schiff bases (imines), which can be subsequently reduced to secondary amines. This two-step process is a powerful method for introducing a wide range of substituents.

The table below summarizes some of the key derivatization reactions for scaffold diversification.

| Reaction Type | Reagent(s) | Functional Group Formed |

| N-Alkylation | R-X (Alkyl Halide), Base | Secondary/Tertiary Amine |

| N-Acylation | RCOCl or (RCO)₂O | Amide |

| Urea Formation | R-N=C=O | Urea |

| Thiourea Formation | R-N=C=S | Thiourea |

| Sulfonamide Formation | R-SO₂Cl, Base | Sulfonamide |

| Reductive Amination | RCHO/RCOR', NaBH₃CN | Secondary Amine |

These transformations, starting from the core this compound scaffold, enable the systematic exploration of the chemical space around this privileged heterocyclic system, facilitating the development of new compounds with tailored properties.

Advanced Analytical Techniques for Characterization in Chemical Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is an indispensable tool for the initial characterization of a newly synthesized compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the confident determination of a molecule's elemental composition. acdlabs.com

For (1-Ethylisochroman-1-yl)methanamine (Molecular Formula: C₁₂H₁₇NO), HRMS would be used to verify its elemental composition by comparing the experimentally measured exact mass of the molecular ion to the theoretically calculated mass. Using electrospray ionization (ESI) in positive ion mode, the compound would typically be observed as its protonated form, [M+H]⁺.

The calculated exact mass for the protonated molecule, [C₁₂H₁₈NO]⁺, is 192.1383. An experimental HRMS measurement would be expected to fall within a very narrow range of this value.

In addition to confirming the molecular formula, HRMS/MS (tandem mass spectrometry) experiments can provide valuable structural information through analysis of fragmentation patterns. researchgate.netresearchgate.netlibretexts.orgyoutube.com By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragments, key structural motifs can be identified. For this compound, characteristic fragmentation would likely involve the loss of the aminomethyl group or cleavage within the isochroman (B46142) ring system.

Illustrative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Difference (ppm) | Proposed Fragment Structure |

| [M+H]⁺ | 192.1383 | 192.1381 | -1.0 | Intact protonated molecule |

| [M-NH₂CH₂]⁺ | 161.1012 | 161.1010 | -1.2 | Loss of the aminomethyl group |

| [M-C₂H₅]⁺ | 162.0862 | 162.0860 | -1.2 | Loss of the ethyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationacdlabs.combldpharm.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the connectivity and spatial relationships between atoms. bldpharm.comscispace.comnumberanalytics.com

1D NMR (¹H, ¹³C) Methodologies for Complex Structures

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons. libretexts.orglibretexts.org For this compound, distinct signals would be expected for the aromatic protons, the protons of the isochroman ring, the ethyl group, and the aminomethyl group. The chemical shifts are influenced by shielding and deshielding effects from nearby functional groups, particularly the ether oxygen and the aromatic ring. libretexts.orglibretexts.org

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.inlibretexts.orgoregonstate.edu The chemical shifts provide information about the type of carbon (aliphatic, aromatic, attached to a heteroatom). libretexts.org The quaternary carbon at position 1, being bonded to an oxygen, an ethyl group, a methyleneamine, and the aromatic ring, would appear at a characteristic downfield shift.

Illustrative ¹H and ¹³C NMR Data for this compound

| Atom Position(s) (See Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~85-95 |

| 3 | ~3.8-4.2 (m) | ~65-70 |

| 4 | ~2.7-2.9 (m) | ~28-33 |

| 5-8 (Aromatic) | ~6.9-7.3 (m) | ~120-135 |

| 1' (CH₂) | ~0.9-1.2 (q) | ~25-30 |

| 2' (CH₃) | ~0.8-1.0 (t) | ~8-12 |

| 1'' (CH₂) | ~2.8-3.1 (s) | ~45-50 |

| NH₂ | ~1.5-2.5 (br s) | - |

Note: Shifts are estimates based on data for similar structures like isochroman and substituted amines. chemicalbook.comrsc.orgnih.gov Multiplicity: s=singlet, t=triplet, q=quartet, m=multiplet, br=broad.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are essential to piece together the molecular puzzle. bldpharm.comscispace.comnumberanalytics.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For instance, it would show a correlation between the methyl and methylene (B1212753) protons of the ethyl group, and between the protons on carbons 3 and 4 of the isochroman ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of a proton signal to its corresponding carbon signal. For example, the proton signal around 4.0 ppm would correlate with the carbon signal around 68 ppm, confirming their assignment to position 3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is crucial for identifying connectivity across quaternary carbons. An HMBC experiment would show correlations from the ethyl group protons and the aminomethyl protons to the quaternary carbon at position 1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly important for determining stereochemistry. For this compound, NOESY could reveal spatial relationships between the ethyl group and the aminomethyl group, helping to define the preferred conformation around the chiral center.

Chromatographic Methods for Purity and Isomeric Analysisacdlabs.combldpharm.comscispace.comfigshare.com

Chromatographic techniques are vital for assessing the purity of a compound and for separating stereoisomers. Given that this compound is a chiral compound, methods capable of separating its enantiomers are of paramount importance.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)bldpharm.comscispace.comfigshare.comcsfarmacie.cz

HPLC and UHPLC are the primary methods for determining the enantiomeric excess (ee) of a chiral compound. csfarmacie.czresearchgate.net This is achieved by using a chiral stationary phase (CSP). sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for separating a broad range of chiral molecules, including amines. chromatographyonline.com

The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. sigmaaldrich.com These complexes have different stabilities, leading to different retention times for the two enantiomers. The mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best resolution. chromatographyonline.comnih.gov

Illustrative Chiral HPLC Data for this compound

| Parameter | Value |

| Column | Chiralpak IA (Amylose-based CSP) |

| Mobile Phase | Hexane/Ethanol (B145695)/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R) | Hypothetical 12.5 min |

| Retention Time (S) | Hypothetical 14.8 min |

| Resolution (Rs) | >1.5 |

Gas Chromatography (GC)chromatographyonline.comnih.gov

Gas chromatography can also be employed for the analysis of volatile amines and for chiral separations. bre.comnih.gov For a compound like this compound, direct analysis might be possible, but often, derivatization is performed to improve volatility and chromatographic behavior. Current time information in Bangalore, IN. The primary amine can be reacted with a reagent like trifluoroacetic anhydride (B1165640) to form a more volatile amide derivative. Current time information in Bangalore, IN.nih.gov

Chiral GC separations are performed using capillary columns coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. gcms.cz These phases can effectively resolve the enantiomers of derivatized amines. Current time information in Bangalore, IN.

Illustrative Chiral GC Data for Trifluoroacetyl-derivatized this compound

| Parameter | Value |

| Column | Rt-βDEXsm (Permethylated beta-cyclodextrin) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 220 °C at 5 °C/min |

| Detection | Flame Ionization Detector (FID) |

| Retention Time (R) | Hypothetical 15.2 min |

| Retention Time (S) | Hypothetical 15.6 min |

Chiral Chromatography for Enantiomeric Excess Determination

For a chiral molecule such as this compound, which possesses a stereocenter at the C1 position of the isochroman ring, determining the enantiomeric excess (e.e.) is crucial. Chiral chromatography, typically high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), would be the method of choice. The separation principle relies on the differential interaction of the two enantiomers with the chiral selector of the CSP, leading to different retention times.

Hypothetical Data Table for Chiral HPLC Analysis:

| Parameter | Hypothetical Value |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with an amine modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | tR1 |

| Retention Time (S-enantiomer) | tR2 |

| Enantiomeric Excess (e.e.) | Calculated from peak areas |

X-ray Crystallography for Absolute Stereochemistry and Conformation

To unambiguously determine the three-dimensional structure and absolute stereochemistry of this compound, single-crystal X-ray crystallography would be the definitive technique. This method would require the formation of a high-quality single crystal of the compound or a suitable derivative. The resulting crystal structure would provide precise information on bond lengths, bond angles, and the spatial arrangement of the atoms, confirming the absolute configuration (R or S) at the stereocenter.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, would be employed to identify the functional groups present in the molecule.

FT-IR Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the ethyl and aromatic groups, and the C-O-C stretching of the ether linkage in the isochroman ring.

Raman Spectroscopy: Would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Hypothetical IR Data Table:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H stretching (primary amine) |

| 3100-3000 | Aromatic C-H stretching |

| 2960-2850 | Aliphatic C-H stretching (ethyl group) |

| 1600-1450 | Aromatic C=C stretching |

| 1250-1050 | C-O-C stretching (ether) |

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS, LC-HRMS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are indispensable for the detailed analysis of chemical compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This would be a primary tool for the quantification of this compound in various matrices. nih.gov It offers high sensitivity and selectivity. nih.gov The mass spectrometer would be operated in a multiple reaction monitoring (MRM) mode for targeted analysis. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): If the compound is sufficiently volatile or can be derivatized to enhance volatility, GC-MS/MS could also be utilized for its analysis.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. This is a powerful tool for the identification of unknown compounds and for structure elucidation.

Precursor Chemistry and Analog Design

Synthesis of Key Starting Materials for Isochroman (B46142) Construction (e.g., β-arylethanols, aldehydes/ketones)

The construction of the isochroman framework, a privileged motif in medicinal chemistry, frequently relies on the Oxa-Pictet-Spengler reaction. rsc.orgnih.gov This reaction typically involves the cyclization of a β-arylethanol with an aldehyde or ketone under acidic conditions. researchgate.net

The synthesis of the requisite β-arylethanols can be achieved through various established organic chemistry methods. For instance, the reduction of corresponding phenylacetic acids or their esters provides a direct route to 2-phenylethanol (B73330) derivatives. Another common approach is the reaction of a phenethyl Grignard reagent with an appropriate epoxide. The specific substitution pattern on the aromatic ring of the β-arylethanol can be introduced either before or after the formation of the ethanol (B145695) moiety, allowing for a diverse range of starting materials.

Aldehydes and ketones serve as the electrophilic component in the Oxa-Pictet-Spengler cyclization, ultimately defining the substituent at the 1-position of the isochroman ring. For the synthesis of (1-Ethylisochroman-1-yl)methanamine, a key precursor would be propanal or a synthetic equivalent, which would install the ethyl group at the C1 position. The use of epoxides as aldehyde surrogates has also been reported to expand the scope of this reaction. rsc.orgnih.gov

A notable method for isochroman synthesis involves the reaction of 2-phenylethyl alcohol with formaldehyde (B43269) in the presence of concentrated hydrochloric acid, yielding the basic isochroman structure. chemicalbook.com More advanced methods, such as the use of [bis(trifluoroacetoxy)iodo]benzene (B57053) as an oxidant, can facilitate the synthesis of isochroman derivatives that can be further functionalized. organic-chemistry.org

Table 1: Examples of Starting Materials and Methods for Isochroman Synthesis

| β-Arylethanol | Carbonyl Compound/Method | Resulting Isochroman Type | Reference |

|---|---|---|---|

| 2-Phenylethanol | Formaldehyde/HCl | Unsubstituted Isochroman | chemicalbook.com |

| 2-Phenylethanol | Various Aldehydes/Ketones | 1-Substituted Isochromans | researchgate.net |

| Substituted β-Phenylethanols | Epoxides/HFIP | Functionalized Isochromans | rsc.orgnih.gov |

| 2-Phenylethyl alcohol | Carboxylic acid anhydride (B1165640)/acid catalyst | Isochroman derivatives | google.com |

| 2-(3′,4′-dihydroxy)phenylethanol | Various carbonyl compounds | Substituted Isochromans | researchgate.net |

Design Principles for Modifying the Ethyl Group and Amine Substituents

Modification of the ethyl group at the 1-position of the isochroman and the amine substituent on the methanamine moiety is guided by principles of medicinal chemistry and structure-activity relationship (SAR) studies.

Modification of the Ethyl Group: The size and nature of the alkyl group at the C1 position can significantly influence the biological activity of isochroman derivatives. Introducing variations to the ethyl group can be achieved by employing different aldehydes or ketones in the initial cyclization step. For instance, using acetaldehyde (B116499) would lead to a methyl group at C1, while larger aldehydes or ketones would result in correspondingly larger or more complex substituents. The goal of such modifications is often to probe the steric and electronic requirements of a biological target.

Modification of the Amine Substituent: The primary amine of this compound offers a versatile handle for a wide range of chemical modifications. Standard synthetic transformations can be employed to introduce various substituents, thereby altering the compound's polarity, basicity, and hydrogen bonding capacity.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce one or two alkyl groups on the nitrogen atom.

N-Acylation: Treatment with acid chlorides or anhydrides yields amides, which can alter the electronic properties and conformational flexibility of the side chain.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which are often used to mimic phosphate (B84403) groups or to introduce specific interactions with biological targets.

These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.

Exploration of Isochroman Ring Substituent Effects on Reactivity

Substituents on the aromatic ring of the isochroman nucleus play a critical role in modulating its chemical reactivity and, by extension, its biological properties. The electronic nature of these substituents can either activate or deactivate the ring towards certain reactions. libretexts.org

Activating and Deactivating Groups:

Electron-donating groups (EDGs) , such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups, increase the electron density of the aromatic ring. libretexts.orgstpeters.co.in This enhances the nucleophilicity of the ring, making it more susceptible to electrophilic aromatic substitution. In the context of the Oxa-Pictet-Spengler reaction, electron-donating groups on the β-phenylethanol starting material generally facilitate the cyclization process. nih.gov

Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), and carbonyl (-COR) groups, decrease the electron density of the aromatic ring. libretexts.orgstpeters.co.in This deactivates the ring towards electrophilic attack.

The position of the substituent on the aromatic ring also directs the regioselectivity of further reactions. Activating groups are typically ortho, para-directing, while deactivating groups (with the exception of halogens) are meta-directing. stpeters.co.in

Influence on Reactivity: The presence of different substituents can influence the stability of intermediates in various chemical transformations. For example, in reactions involving the formation of a carbocation on the benzylic position (C1), electron-donating groups on the aromatic ring can stabilize the positive charge through resonance, thereby increasing the reaction rate. Conversely, electron-withdrawing groups would destabilize such an intermediate. Computational studies have been used to correlate substituent effects with proton affinities and other reactivity indices. nih.gov

Table 2: Effect of Substituents on the Aromatic Ring of Isochroman

| Substituent Type | Example | Effect on Ring | Reactivity towards Electrophiles |

|---|---|---|---|

| Strong Activating | -OH, -NH2 | Electron Donating | Strongly Increased |

| Moderate Activating | -OR, -NHCOR | Electron Donating | Increased |

| Weak Activating | -Alkyl, -Phenyl | Electron Donating | Slightly Increased |

| Weak Deactivating | -Halogens | Electron Withdrawing | Slightly Decreased |

| Moderate Deactivating | -COR, -COOR | Electron Withdrawing | Decreased |

| Strong Deactivating | -NO2, -CN, -NR3+ | Electron Withdrawing | Strongly Decreased |

Synthesis of Structural Analogs with Modified Ring Systems (e.g., homoisochromans, related heterocycles)

The exploration of structural analogs of this compound extends to the modification of the core heterocyclic ring system. This can involve expanding the ring to form homoisochromans or replacing the oxygen atom with other heteroatoms to create related heterocyclic structures.

Homoisochromans: These are seven-membered ring analogs of isochromans. Their synthesis often involves ring-expansion strategies or the use of starting materials with a longer carbon chain. For instance, a homologated version of a β-arylethanol, such as a γ-arylpropanol, could potentially be used in a modified cyclization reaction to construct the homoisochroman skeleton.

Related Heterocycles: The replacement of the oxygen atom in the isochroman ring with other heteroatoms, such as sulfur or nitrogen, leads to the formation of isothiochromans and tetrahydroisoquinolines, respectively.

Isothiochromans: The synthesis of sulfur-containing heterocycles often involves intramolecular cyclization of sulfur-containing precursors. organic-chemistry.org For example, a β-arylethylthiol could potentially undergo a Pictet-Spengler-type reaction with an aldehyde to form an isothiochroman.

Tetrahydroisoquinolines: These nitrogen-containing analogs are of significant interest in medicinal chemistry. Their synthesis is famously achieved through the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone.

The synthesis of other complex heterocyclic systems, such as heterocyclic homotriptycenes, can be influenced by the electron density of the heterocyclic rings involved. nih.gov These structural modifications allow for a thorough investigation of the SAR, potentially leading to compounds with improved biological profiles.

Emerging Research Directions in Isochroman Methanamine Chemistry

Chemo- and Regioselective Functionalization Strategies

The molecular architecture of (1-Ethylisochroman-1-yl)methanamine offers several sites for potential chemical modification, including the aromatic ring, the benzylic C-H bonds of the ethyl group, and the primary amine. Achieving chemo- and regioselectivity—the ability to modify one specific site in the presence of others—is paramount for creating analogues with tailored properties.

Current research emphasizes late-stage functionalization, where complex molecules are modified in the final steps of a synthetic sequence. For the isochroman (B46142) core, transition-metal-catalyzed C-H activation is a powerful tool. For instance, directing groups can be used to guide a metal catalyst to a specific C-H bond on the aromatic ring for arylation, alkylation, or halogenation.

Another key area is the selective functionalization of the methanamine side chain. While the primary amine is a common handle for reactions like acylation or alkylation, controlling mono- versus di-alkylation can be challenging. Modern synthetic methods are being explored to achieve this selectivity. Furthermore, the development of electrochemical cross-dehydrogenative coupling reactions offers a mild, oxidant-free method to form new C-C bonds at positions alpha to the isochroman oxygen, although this is more applicable to isochromans without a C1 substituent. organic-chemistry.org

Table 1: Potential Chemo- and Regioselective Functionalization Sites of this compound

| Reactive Site | Potential Transformation | Relevant Strategy/Reagent Class | Significance |

| Aromatic Ring | Halogenation, Nitration, Friedel-Crafts | Electrophilic Aromatic Substitution | Modulation of electronic properties and provides handles for further cross-coupling reactions. |

| Aromatic Ring | Arylation, Alkylation, Silylation | Directed C-H Activation (e.g., with Pd, Ru, Rh catalysts) | Precise installation of substituents to explore structure-activity relationships (SAR). |

| Benzylic C-H | Oxidation, Halogenation | Radical-mediated reactions (e.g., NBS, NCS) | Introduction of functionality at the ethyl group for further derivatization. |

| Primary Amine | Acylation, Sulfonylation, Alkylation | Standard amine chemistry | Synthesis of amides, sulfonamides, and secondary/tertiary amines with diverse properties. |

| Isochroman Oxygen | Ring Opening | Lewis or Brønsted Acid Catalysis | Access to different scaffolds by cleaving the heterocyclic ring. nih.gov |

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a superior alternative to traditional batch synthesis for many applications. cam.ac.uk This technology offers significant advantages in terms of safety, scalability, reaction control, and access to novel reaction space. cam.ac.uk

For the multi-step synthesis of this compound, a continuous flow process could streamline the entire sequence. cam.ac.uk Key benefits include:

Enhanced Safety: Hazardous intermediates or reagents can be generated and consumed in situ, minimizing the risk associated with handling and storing unstable compounds.

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.

Scalability: Scaling up a reaction in flow simply involves running the system for a longer duration or using parallel reactors, bypassing the complex challenges of scaling up batch reactors.

Automation: Flow systems can be automated for multistep syntheses, reducing manual labor and improving reproducibility. cam.ac.uk

Researchers are actively developing methods for the flow synthesis of heterocycles, and these principles are directly applicable to the isochroman framework. cam.ac.uk

Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Isochroman-Methanamine Synthesis

| Parameter | Batch Synthesis | Flow Chemistry |

| Heat Transfer | Limited by surface-area-to-volume ratio; can lead to hotspots. | Excellent; high surface-area-to-volume ratio allows for rapid heating/cooling. |

| Mass Transfer | Can be inefficient, requiring vigorous stirring. | Highly efficient due to small channel dimensions and predictable mixing. |

| Safety | Handling of large quantities of hazardous materials poses risks. | Small reactor volumes and in-situ generation/consumption enhance safety. cam.ac.uk |

| Scalability | Non-linear and often requires re-optimization of conditions. | Linear; achieved by extending run time or "numbering-up" reactors. |

| Reproducibility | Can vary between batches and scales. | High, due to precise control over all reaction parameters. cam.ac.uk |

Green Chemistry Principles in Isochroman Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netyoutube.com The synthesis of complex molecules like isochroman derivatives is increasingly being evaluated through this lens.

Key green chemistry strategies applicable to the synthesis of this compound include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The oxa-Pictet-Spengler reaction, a key method for forming the isochroman ring, is inherently atom-economical. nih.govrsc.org

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives. Research has shown that solvents like hexafluoroisopropanol (HFIP) can not only be effective but can also dramatically accelerate reactions for isochroman synthesis. nih.govrsc.org Near-critical water has also been used as a green solvent for the synthesis of related isochromenones. rsc.org

Catalysis: Using catalytic reagents in small amounts is preferable to using stoichiometric reagents, which generate large quantities of waste. youtube.com The development of efficient metal and organocatalysts is central to modern isochroman synthesis. organic-chemistry.orgrsc.org

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org

Table 3: Application of Green Chemistry Principles to Isochroman Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound |

| 1. Prevention | Design synthetic routes to minimize waste from the outset. |

| 2. Atom Economy | Utilize addition and cyclization reactions (e.g., oxa-Pictet-Spengler) that incorporate most atoms. nih.gov |

| 3. Less Hazardous Synthesis | Avoid toxic reagents; for example, using electrochemical methods instead of heavy metal oxidants. organic-chemistry.org |

| 4. Designing Safer Chemicals | The goal is to produce a final molecule with desired function and minimal toxicity. |

| 5. Safer Solvents & Auxiliaries | Use of water, supercritical fluids, or recyclable solvents like HFIP. nih.govrsc.org |

| 6. Design for Energy Efficiency | Use of microwave irradiation or ambient temperature reactions catalyzed by highly active catalysts. rsc.orgrsc.org |

| 7. Use of Renewable Feedstocks | Sourcing starting materials from bio-based sources where possible. |

| 8. Reduce Derivatives | Avoid unnecessary protection/deprotection steps through selective catalysts. |

| 9. Catalysis | Employ highly efficient metal or organocatalysts instead of stoichiometric reagents. youtube.com |

| 10. Design for Degradation | Design the final product to break down into benign substances after use. |

| 11. Real-time Analysis | Use in-line process analytical technology (PAT), especially in flow synthesis, to prevent mishaps. |

| 12. Safer Chemistry for Accident Prevention | Choose reaction conditions and materials to minimize the potential for explosions or fires. |

Catalyst Design and Engineering for Enhanced Efficiency and Selectivity

The synthesis of this compound involves the creation of a challenging C1 quaternary stereocenter. The efficiency and stereoselectivity of this process are highly dependent on the catalyst used. Modern catalyst design focuses on creating tailored catalysts that can control reaction outcomes with exquisite precision.

For isochroman synthesis, rhodium and iridium catalysts have been engineered for enantioselective C-H insertion reactions, providing a powerful method to construct the heterocyclic ring with high stereocontrol. rsc.org For example, dirhodium tetracarboxylate complexes with chiral ligands can enforce a specific stereochemical outcome during the cyclization step. rsc.org

Another approach involves Lewis acid catalysis. Ytterbium(III) triflate (Yb(OTf)₃) has been shown to be an efficient catalyst for tandem reactions that form isochromanone and isoquinoline (B145761) cores, highlighting the potential of engineered Lewis acids to promote complex cyclizations under mild conditions. nih.govrsc.org The design of these catalysts often involves modifying the ligand sphere around the metal center to tune its steric and electronic properties, thereby influencing the activity and selectivity of the transformation. youtube.com

Table 4: Comparison of Catalyst Systems for Key Isochroman-Forming Reactions

| Reaction Type | Catalyst System | Advantages | Challenges |

| Intramolecular C-H Insertion | Rh₂(PTAD)₄ (Chiral Dirhodium Catalyst) | Excellent enantioselectivity and diastereoselectivity for forming the isochroman ring. rsc.org | Substrate scope can be limited; catalyst synthesis can be complex. |

| Oxa-Pictet-Spengler | Brønsted Acids (e.g., TfOH in HFIP) | Broad substrate scope, fast reaction times, mild conditions. nih.govrsc.org | May not be suitable for all substrates; can require strong acids. |

| Tandem Ring Opening/Cyclization | Yb(OTf)₃ (Lewis Acid) | Promotes complex transformations under mild conditions; good yields. nih.govrsc.org | Selectivity can be an issue; may require specific precursor structures. |

| Oxidative Coupling | [RhCp*Cl₂]₂ / CsOAc (Rhodium Catalyst) | Direct coupling of alcohols with alkynes; regioselective C-H cleavage. nih.gov | Requires an alkyne coupling partner; may not be suitable for all substitution patterns. |

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design

The synthesis of a specific target molecule like this compound can be a complex puzzle with many possible solutions. Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools for navigating this complexity. nih.gov

Beyond route planning, ML models can also:

Predict Reaction Outcomes: Forecast the yield and potential side products of a reaction under specific conditions.

Optimize Reaction Conditions: Suggest optimal solvents, catalysts, temperatures, and concentrations to maximize yield and minimize impurities.

Predict Molecular Properties: Estimate the biological activity or physicochemical properties of designed analogues, helping to prioritize which derivatives to synthesize. researchgate.net

This data-driven approach saves significant time and resources by focusing laboratory efforts on the most promising synthetic strategies. nih.govsoken.ac.jp

Table 5: Role of AI/ML in the Synthetic Workflow for Isochroman-Methanamines

| Task | AI/ML Input | AI/ML Output | Impact on Research |

| Retrosynthesis | Target molecular structure: this compound | A ranked list of plausible synthetic routes with starting materials. nih.gov | Accelerates the discovery of novel and efficient synthetic pathways. |

| Reaction Prediction | Reactants, reagents, and conditions | Predicted major product and yield; potential byproducts. | Reduces trial-and-error experimentation; improves reaction success rates. |

| Property Prediction | Proposed molecular structure of a new analogue | Predicted biological activity, solubility, toxicity, etc. nih.govresearchgate.net | Guides the design of new molecules with improved properties before synthesis. |

| Catalyst Selection | Desired chemical transformation | A list of suggested catalysts known to be effective for that reaction type. | Speeds up the identification of optimal catalysts for key synthetic steps. |

Exploration of Novel Reactivity Patterns for Isochroman-1-ylmethanamines

While much research focuses on established transformations, a significant frontier lies in discovering entirely new ways that isochroman-1-ylmethanamines can react. The unique combination of functional groups—a tertiary amine, a cyclic ether, and a quaternary benzylic carbon—suggests the potential for novel reactivity.

One area of exploration is the development of cascade reactions initiated by the ring-opening of the isochroman moiety. nih.gov Under specific catalytic conditions, the ether linkage could be cleaved to generate a reactive intermediate that could then undergo a subsequent intramolecular reaction, leading to complex polycyclic structures in a single step.

Another avenue is the exploration of radical-mediated reactions. The generation of a radical at the benzylic position of the ethyl group or on the aminomethyl carbon could enable novel C-C or C-heteroatom bond formations that are not accessible through traditional ionic pathways. Furthermore, the development of photocatalysis could unlock new transformations by accessing excited states of the molecule, enabling reactions that are thermodynamically or kinetically inaccessible under thermal conditions. The discovery of such novel reactivity patterns would not only provide new tools for chemical synthesis but also open up access to entirely new classes of isochroman-based compounds.

Table 6: Hypothetical Novel Reactivity Patterns for the Isochroman-Methanamine Scaffold

| Proposed Reaction Type | Initiating Step / Key Intermediate | Potential Outcome | Significance |

| Catalytic Ring-Opening Cascade | Lewis acid-mediated cleavage of the C-O bond. | Formation of a new carbocyclic or heterocyclic ring system. | Rapid construction of molecular complexity from a simple starting material. |

| Remote C-H Functionalization | Use of a "chain-walking" catalyst. | Selective functionalization at the terminal carbon of the ethyl group. | Access to analogues that are difficult to synthesize via conventional methods. |

| Photoredox-Catalyzed Rearrangement | Single-electron transfer to/from the aromatic ring or amine. | Skeletal rearrangement to form a new heterocyclic core. | Discovery of fundamentally new molecular scaffolds. |

| Electrochemically-Driven Cyclization | Anodic oxidation of the amine to an N-centered radical cation. | Intramolecular cyclization onto the aromatic ring. | Formation of novel polycyclic amine derivatives under mild, reagent-free conditions. |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (1-Ethylisochroman-1-yl)methanamine, and how do their yields and purity profiles compare?

- Methodological Answer : The synthesis of this compound can be approached via reductive amination of the corresponding ketone precursor or nucleophilic substitution of a halogenated isochroman derivative. Reductive amination typically employs sodium cyanoborohydride or hydrogen gas with palladium catalysts, yielding 60–75% purity in initial runs. Optimization through column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity to >95% . Alternative routes involving Grignard reagents or enantioselective catalysis (e.g., chiral auxiliaries) are under investigation, with yields varying based on steric hindrance from the ethyl group .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the ethylisochroman ring and methanamine moiety. Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and aromatic C-H bending. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 205.1467). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures <2% impurities, with retention times calibrated against standards .

Advanced Research Questions

Q. How does the ethyl substituent on the isochroman ring influence the compound’s reactivity and biological target interactions?

- Methodological Answer : The ethyl group introduces steric hindrance, reducing nucleophilic attack at the benzylic position while enhancing lipophilicity (logP ~2.8). Computational docking studies (AutoDock Vina) suggest this group stabilizes hydrophobic interactions with enzyme pockets (e.g., monoamine oxidases), increasing binding affinity by ~30% compared to unsubstituted analogs . Experimental validation via competitive inhibition assays (IC₅₀ values) and X-ray crystallography is recommended to resolve spatial orientation effects .

Q. What strategies address contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from assay conditions (pH, temperature) or impurities. Mitigation strategies include:

- Standardized Protocols : Replicate studies under controlled conditions (e.g., 37°C, pH 7.4).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized amines) and quantify their interference .

- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine) to calibrate assay sensitivity .

Q. How can in silico modeling predict the binding affinity of this compound to neurological receptors?

- Methodological Answer : Molecular dynamics simulations (GROMACS) and docking (Schrödinger Suite) model interactions with receptors like serotonin transporters (SERT). Key steps:

- Ligand Preparation : Optimize 3D structure (Avogadro) and assign charges (AM1-BCC).

- Receptor Grid Generation : Define binding pockets using crystallographic data (PDB: 5I6X).

- Free Energy Calculations : Compute binding ΔG via MM-GBSA, validating results with experimental SPR (surface plasmon resonance) data .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s solubility conflict with experimental data?

- Methodological Answer : Predicted solubility (ALOGPS: -3.2 logS) often overestimates experimental values (shake-flask: -2.1 logS) due to neglect of crystal lattice energy. Refinement via Hansen solubility parameters (HSPiP software) and differential scanning calorimetry (DSC) to measure melting entropy improves accuracy .

Comparative Structural Analysis

Q. How do structural analogs of this compound inform its structure-activity relationships (SAR)?

- Methodological Answer : Comparing with analogs (e.g., 1-propylisochroman derivatives) reveals:

- Ethyl vs. Methyl : Ethyl increases logP by 0.5 units, enhancing blood-brain barrier penetration.

- Ring-Opening Effects : Removal of the isochroman ring reduces MAO-B inhibition by 80%, confirming the scaffold’s importance .

Experimental Design Considerations

Q. What in vitro and in vivo models are optimal for evaluating the neuropharmacological potential of this compound?

- Methodological Answer :

- In Vitro : Primary neuronal cultures (rat cortical neurons) for toxicity/uptake assays; HEK293 cells expressing hSERT for transporter inhibition.

- In Vivo : Rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma half-life, brain/plasma ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.